Ethyl 3-chloro-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-chloro-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-6-carboxylate is a heterocyclic compound that belongs to the thienopyridine family. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. Its unique structure, which includes a thieno[3,2-c]pyridine core, makes it a valuable scaffold for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-chloro-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-6-carboxylate typically involves a multi-step process. One common method starts with the reaction of 2-aminothiophene with ethyl acetoacetate under acidic conditions to form the thieno[3,2-c]pyridine core. This intermediate is then chlorinated using thionyl chloride to introduce the chlorine atom at the 3-position. The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial processes may employ more cost-effective reagents and catalysts to reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-chloro-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group at the 4-position can be reduced to form the corresponding alcohol.
Oxidation Reactions: The thieno[3,2-c]pyridine core can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted thienopyridines with different functional groups at the 3-position.
Reduction Reactions: The major product is the corresponding alcohol derivative.
Oxidation Reactions: Products include oxidized derivatives with additional functional groups on the thienopyridine core.
Scientific Research Applications
Ethyl 3-chloro-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-6-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of ethyl 3-chloro-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-6-carboxylate involves its interaction with specific molecular targets. For example, as a kinase inhibitor, it binds to the active site of kinases, preventing the phosphorylation of target proteins. This inhibition can disrupt various signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-c]quinoline-2-carboxylic acid derivatives: These compounds share a similar core structure but differ in the functional groups attached to the core.
Thieno[3,2-d]pyrimidine derivatives: These compounds have a similar thienopyridine core but with different substituents and biological activities.
Uniqueness
Ethyl 3-chloro-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom at the 3-position and ester group at the 6-position make it a versatile intermediate for further functionalization and optimization in drug development .
Properties
Molecular Formula |
C10H8ClNO3S |
---|---|
Molecular Weight |
257.69 g/mol |
IUPAC Name |
ethyl 3-chloro-4-oxo-5H-thieno[3,2-c]pyridine-6-carboxylate |
InChI |
InChI=1S/C10H8ClNO3S/c1-2-15-10(14)6-3-7-8(9(13)12-6)5(11)4-16-7/h3-4H,2H2,1H3,(H,12,13) |
InChI Key |
XTPGPKUDPMLKOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C(=CS2)Cl)C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.